molecular formula C8H10BrClINO B13539721 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride CAS No. 2825011-20-7

2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride

Cat. No.: B13539721
CAS No.: 2825011-20-7
M. Wt: 378.43 g/mol
InChI Key: ALBLIVXPWNEUCA-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C8H10BrClINO and a molecular weight of 378.4326 . This compound is characterized by the presence of bromine and iodine atoms attached to a phenoxy group, which is further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride involves several steps:

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms enhance its binding affinity to these targets, leading to specific biological effects. The compound can modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride include:

The uniqueness of this compound lies in its specific halogen substitution pattern, which imparts unique reactivity and biological interactions.

Properties

CAS No.

2825011-20-7

Molecular Formula

C8H10BrClINO

Molecular Weight

378.43 g/mol

IUPAC Name

2-(3-bromo-5-iodophenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrINO.ClH/c9-6-3-7(10)5-8(4-6)12-2-1-11;/h3-5H,1-2,11H2;1H

InChI Key

ALBLIVXPWNEUCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)I)OCCN.Cl

Origin of Product

United States

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